2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-{[(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure, combining elements from benzothiazole and benzothiophene classes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. Initially, the benzothiazole and benzothiophene moieties are prepared through separate synthetic pathways:
Benzothiazole Moiety: : Benzothiazole derivatives are commonly synthesized from 2-aminobenzenethiol through cyclization with carbonyl compounds under acidic or basic conditions.
Benzothiophene Moiety: : The benzothiophene ring system can be synthesized through the cyclization of 2-mercaptoacetophenone with sulfur and subsequent cyclization reactions.
Once these core structures are prepared, they undergo further functionalization and coupling reactions to yield the final compound. This typically includes:
Amide Bond Formation: : Coupling the benzothiazole and benzothiophene units through amide bond formation, using reagents like carbodiimides under controlled conditions.
Final Cyclization and Functionalization: : Completing the final cyclization and functionalization steps to yield the target compound.
Industrial Production Methods: In industrial settings, the synthesis process is often optimized for scalability, efficiency, and cost-effectiveness. This may involve:
Utilizing continuous flow reactors to enhance reaction kinetics and yield.
Optimizing solvent systems to ensure better solubility and purification of intermediates.
Implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under harsh conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the ketone moiety, converting it to an alcohol under catalytic hydrogenation.
Substitution: : Substitution reactions may occur at the benzothiazole or benzothiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Employing hydrogen gas in the presence of a palladium catalyst.
Substitution: : Electrophilic substitution reactions using halogens, nitrating agents, or other electrophiles.
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction yields alcohol derivatives.
Substitution products vary depending on the electrophile used, leading to halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2-{[(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Serves as a probe for studying enzyme activity and protein-ligand interactions.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid varies based on its application:
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, disrupting their catalytic activity.
Receptor Interaction: : It can interact with cellular receptors, modulating signal transduction pathways.
DNA Binding: : Some derivatives may bind to DNA, interfering with transcription and replication processes.
Comparison with Similar Compounds
2-{[(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its unique structural features, combining elements from both benzothiazole and benzothiophene families. Similar compounds include:
Benzothiazole Derivatives: : Known for their biological activities, including antimicrobial and anticancer properties.
Benzothiophene Derivatives: : Recognized for their roles in materials science and pharmaceuticals.
Thiophene-Carboxylic Acids: : Possess diverse chemical reactivity and are used in various industrial applications.
The unique combination of structural motifs in this compound provides a distinct profile, making it valuable for a wide range of research and industrial applications.
Properties
IUPAC Name |
2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-14(9-20-11-6-2-4-8-13(11)26-18(20)24)19-16-15(17(22)23)10-5-1-3-7-12(10)25-16/h2,4,6,8H,1,3,5,7,9H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGFJKKRXSWMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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